molecular formula C81H124F3N5O28 B156440 Vipsogal CAS No. 139163-20-5

Vipsogal

Numéro de catalogue B156440
Numéro CAS: 139163-20-5
Poids moléculaire: 1672.9 g/mol
Clé InChI: BFBXIVVNAOCSJM-JQQZISSTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vipsogal is a medication that contains several active ingredients: Betamethasone Dipropionate, Fluocinonide, Gentamicin Sulfate, Salicylic Acid, and Vitamin B5 (Panthenol) . It is used in the treatment of various skin conditions .

Applications De Recherche Scientifique

Therapy of Psoriasis

Vipsogal has been demonstrated to be effective in the treatment of psoriasis. A study conducted by Skripkin IuK et al. (1990) on 205 patients with psoriasis showed that Vipsogal was fairly effective in treating this condition, leading to recommendations for its inclusion in the complex of drugs used for psoriasis therapy (Skripkin IuK et al., 1990).

Vasoactive Intestinal Polypeptide (VIP) in Physiological and Pathological Roles

Several studies have explored the diverse roles of Vasoactive Intestinal Polypeptide (VIP), which is related to Vipsogal:

  • Neurotransmitter Role in Gastrointestinal Tract : Fahrenkrug J. et al. (1978) studied the release of VIP in the gastrointestinal tract, suggesting its role as a neurotransmitter in this system (Fahrenkrug J. et al., 1978).

  • Immunomodulation : VIP's potential in immunomodulation has been highlighted in a review by Delgado M. et al. (2004), emphasizing its evolving role from a hormone to a novel agent for modifying immune function (Delgado M. et al., 2004).

  • Therapeutic Potential in Inflammatory Disease : The therapeutic potential of VIP in inflammatory diseases has been explored by Smalley S. et al. (2009), focusing on its effects on innate immune cell function (Smalley S. et al., 2009).

  • Gastrointestinal System Impact : Iwasaki M. et al. (2019) discussed the impact of VIP on gastrointestinal function and diseases, including its role in ion secretion, nutrient absorption, and gut motility (Iwasaki M. et al., 2019).

  • Role in Experimental Autoimmune Encephalomyelitis : VIP's role in suppressing Experimental Autoimmune Encephalomyelitis, a model for multiple sclerosis, was demonstrated by Li H. et al. (2006), highlighting its anti-inflammatory and immunoregulatory properties (Li H. et al., 2006).

Propriétés

IUPAC Name

5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7.C26H32F2O7.C18H36N4O10.C9H19NO4/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5;1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17;1-9(2,6-12)7(13)8(14)10-4-3-5-11/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-8,15-16,18-19,21,31H,9-12H2,1-5H3;5-18,22-28H,2-4,19-21H2,1H3;7,11-13H,3-6H2,1-2H3,(H,10,14)/t16-,19-,20-,21-,25-,26-,27?,28-;15-,16-,18-,19-,21-,23-,24-,25?,26+;;7-/m00.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBXIVVNAOCSJM-JQQZISSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)C(C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H](C4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)[C@H](C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H124F3N5O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vipsogal

CAS RN

139163-20-5
Record name Betamethasone dipropionate mixture with fluocinonide, gentamicin and panthenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
4
Citations
S IuK, S IIa, AA Kubanov, K OIa - Vestnik Dermatologii i Venerologii, 1990 - europepmc.org
… [Vipsogal in the therapy of psoriasis]. … A new external drug, vipsogal, manufactured by Galenika, Yugoslavia, was used in therapy of 205 patients suffering from psoriasis. The …
Number of citations: 2 europepmc.org
ATC Vet—QR02AB30 - drugfuture.com
NOTE. The name gramicidin was formerly applied to tyrothricin. Pharmacopoeias. In Eur.(see p. vii), Jpn, and US. Ph. Eur. 6.2 (Gramicidin). It consists of a family of antimicrobial linear …
Number of citations: 2 www.drugfuture.com
IV Khamaganova - Vestnik Dermatologii i Venerologii, 1989 - europepmc.org
Aurobin ointment has been used for the treatment of scleroderma foci localized on the external genitals. Combined therapy including aurobin has been fairly effective. Clinical …
Number of citations: 2 europepmc.org
AL MASHKILLEISON… - VESTNIK …, 1991 - … PETROVERIGSKII PER 6-8, K-142 …
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.